(4-(Benzyloxy)-2,3-difluorophenyl)(methyl)sulfane
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Description
This compound is an organosulfur compound, which typically contain carbon-sulfur bonds. Organosulfur compounds are often used in pharmaceuticals and dyestuffs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, organosulfur compounds can often be synthesized through various methods, including the oxidation of sulfides . For example, the oxidation of sulfides with 30% hydrogen peroxide catalyzed by tantalum carbide provides the corresponding sulfoxides in high yields .Molecular Structure Analysis
The molecular structure of this compound would likely feature a sulfonyl functional group (SO2), which is common in organosulfur compounds .Chemical Reactions Analysis
Organosulfur compounds can undergo a variety of chemical reactions. For instance, the oxidation of dimethyl sulfoxide produces the sulfone, both under laboratory conditions and metabolically .Physical and Chemical Properties Analysis
While specific properties for this compound are not available, organosulfur compounds are often colorless solids that are relatively chemically inert and able to resist decomposition at elevated temperatures .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,3-difluoro-1-methylsulfanyl-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2OS/c1-18-12-8-7-11(13(15)14(12)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADXKJVYXZHJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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